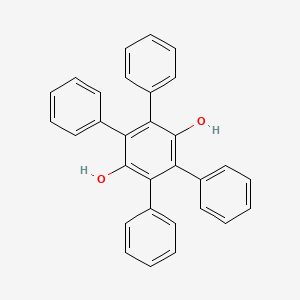
Tetraphenylhydroquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraphenylhydroquinone is an organic compound that belongs to the class of hydroquinones It is characterized by the presence of four phenyl groups attached to a hydroquinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraphenylhydroquinone can be synthesized through several methods. One common approach involves the reaction of hydroquinone with phenylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction typically takes place in an anhydrous solvent such as diethyl ether or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Tetraphenylhydroquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetraphenylquinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced back to hydroquinone derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Tetraphenylquinone.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted this compound derivatives depending on the substituent introduced.
Scientific Research Applications
Tetraphenylhydroquinone has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases associated with oxidative damage.
Industry: this compound is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tetraphenylhydroquinone involves its ability to undergo redox reactions. It can act as an electron donor or acceptor, participating in oxidation-reduction cycles. This property is crucial for its antioxidant activity, where it neutralizes reactive oxygen species and protects cells from oxidative damage. The compound may also interact with specific molecular targets, such as enzymes involved in redox regulation and signaling pathways related to oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Hydroquinone: A simpler analog with two hydroxyl groups on a benzene ring.
Tetraphenylquinone: The oxidized form of tetraphenylhydroquinone.
Tetrahydroquinoline: A related compound with a different core structure but similar redox properties.
Uniqueness
This compound is unique due to the presence of four phenyl groups, which enhance its stability and reactivity compared to simpler hydroquinones. This structural feature also allows for greater versatility in chemical modifications and applications.
Properties
CAS No. |
914-18-1 |
|---|---|
Molecular Formula |
C30H22O2 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2,3,5,6-tetraphenylbenzene-1,4-diol |
InChI |
InChI=1S/C30H22O2/c31-29-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)30(32)28(24-19-11-4-12-20-24)27(29)23-17-9-3-10-18-23/h1-20,31-32H |
InChI Key |
BKXFWZWEQCJPCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2O)C3=CC=CC=C3)C4=CC=CC=C4)O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![14H-Dibenzo[a,h]phenothiazine](/img/structure/B14758068.png)
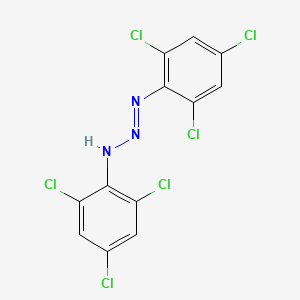
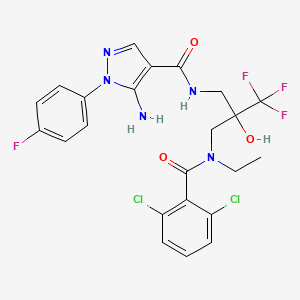
![3-Methyl-2-(4-nitro-phenyl)-5-phenyl-3,5-dihydro-thieno[2,3-d]pyrimidine-4,6-dione](/img/structure/B14758093.png)
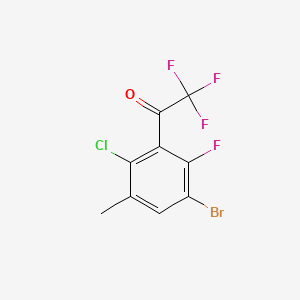


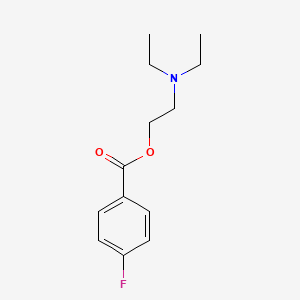
![ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate](/img/structure/B14758116.png)

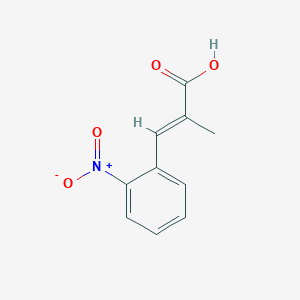
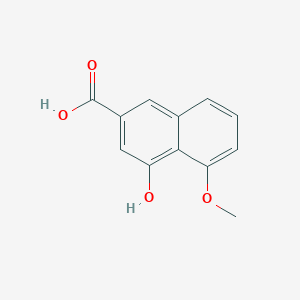
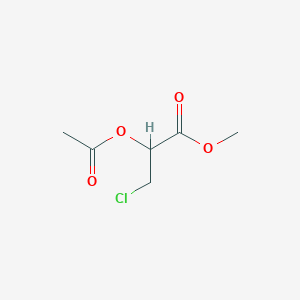
![(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinecarboxamide](/img/structure/B14758154.png)
